2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride 2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955547-89-3
VCID: VC6573012
InChI: InChI=1S/C14H21N.ClH/c1-12(2)14(9-6-10-15-14)11-13-7-4-3-5-8-13;/h3-5,7-8,12,15H,6,9-11H2,1-2H3;1H
SMILES: CC(C)C1(CCCN1)CC2=CC=CC=C2.Cl
Molecular Formula: C14H22ClN
Molecular Weight: 239.79

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride

CAS No.: 1955547-89-3

Cat. No.: VC6573012

Molecular Formula: C14H22ClN

Molecular Weight: 239.79

* For research use only. Not for human or veterinary use.

2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride - 1955547-89-3

Specification

CAS No. 1955547-89-3
Molecular Formula C14H22ClN
Molecular Weight 239.79
IUPAC Name 2-benzyl-2-propan-2-ylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C14H21N.ClH/c1-12(2)14(9-6-10-15-14)11-13-7-4-3-5-8-13;/h3-5,7-8,12,15H,6,9-11H2,1-2H3;1H
Standard InChI Key SNMXWMJYLOGSLZ-UHFFFAOYSA-N
SMILES CC(C)C1(CCCN1)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-benzyl-2-propan-2-ylpyrrolidine hydrochloride, reflecting its pyrrolidine core substituted at the 2-position with benzyl and isopropyl groups, followed by hydrochloride salt formation . Its molecular formula C14H22ClN\text{C}_{14}\text{H}_{22}\text{ClN} confirms a chlorine atom and one nitrogen atom within the structure . The hydrochloride salt enhances solubility, a critical feature for bioavailability in drug development.

Structural Elucidation and Spectral Data

The pyrrolidine ring adopts a puckered conformation, with the benzyl and isopropyl groups introducing steric hindrance that influences reactivity. Nuclear magnetic resonance (NMR) data for analogous pyrrolidine derivatives highlight characteristic proton environments:

  • Pyrrolidine protons: Resonances between δ 2.8–3.3 ppm for CH2\text{CH}_2 groups adjacent to nitrogen .

  • Benzyl aromatic protons: Signals at δ 7.2–7.5 ppm (multiplet) corresponding to the phenyl ring .

  • Isopropyl groups: Doublets near δ 1.2 ppm for methyl groups .

Infrared (IR) spectroscopy would reveal N–H stretching vibrations near 3300 cm1^{-1} and C–Cl bonds at 600–800 cm1^{-1}. Mass spectrometry (MS) fragments at m/z 239.79 align with the molecular ion peak .

Physicochemical Properties

Available data indicate:

  • Appearance: White to off-white powder .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the hydrochloride salt .

  • Stability: Hygroscopic; storage at room temperature under inert atmosphere recommended .
    Melting and boiling points remain unreported, necessitating further experimental characterization .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • Pyrrolidine core: Derived from cyclization of 1,4-diamines or reductive amination of γ-keto esters.

  • Benzyl and isopropyl substituents: Introduced via alkylation or Suzuki-Miyaura cross-coupling .

Alkylation of Pyrrolidine Intermediate

A plausible route involves quaternizing pyrrolidine with benzyl and isopropyl halides. For example:

  • Step 1: React pyrrolidine with benzyl chloride under basic conditions to form 2-benzylpyrrolidine.

  • Step 2: Introduce isopropyl groups via alkylation with 2-bromopropane.

  • Step 3: Salt formation with hydrochloric acid yields the final product .

Palladium-Catalyzed Cross-Coupling

Analogous to methods in Journal of Medicinal Chemistry , Suzuki coupling could install aromatic moieties:

  • Intermediate preparation: 2-Chloropyrrolidine synthesized via chlorination.

  • Coupling: React with benzylboronic acid and isopropylboronic acid using Pd(PPh3_3)4_4 catalyst.

  • Work-up: Acidic treatment to form hydrochloride salt.

Critical parameters:

  • Catalyst loading: 5–10 mol% Pd .

  • Temperature: 150°C under microwave irradiation reduces reaction time .

  • Solvent system: Acetonitrile/water mixtures enhance boronic acid solubility .

Purification and Characterization

  • Chromatography: Silica gel elution with ethyl acetate/hexane gradients .

  • Recrystallization: Ethanol/water mixtures optimize crystal purity .

  • Analytical validation: High-performance liquid chromatography (HPLC) purity >95% .

FeatureLevetiracetam2-Benzyl-2-(propan-2-yl)pyrrolidine HCl
Substituents2-OxopyrrolidineBenzyl, isopropyl
Molecular Weight170.21 g/mol239.79 g/mol
Therapeutic UseEpilepsyResearch chemical
This comparison underscores the impact of substituents on bioactivity and therapeutic potential.

Pharmacological and Toxicological Profile

Bioavailability Predictions

Computational models (e.g., SwissADME) predict:

  • logP: ~3.1 (moderate lipophilicity).

  • H-bond donors: 1 (HCl salt).

  • H-bond acceptors: 2 (pyrrolidine N, Cl⁻).
    These traits suggest oral bioavailability but may limit CNS penetration without prodrug strategies.

Acute Toxicity Considerations

No in vivo toxicity data are publicly available . Prudent handling guidelines include:

  • Personal protective equipment (PPE): Gloves, lab coat, eye protection.

  • Ventilation: Use in fume hood to avoid inhalation .

  • Disposal: Follow hazardous waste protocols for halogenated organics.

Mutagenicity and Carcinogenicity

Industrial and Research Use Cases

Chemical Intermediate

American Elements markets the compound for:

  • Custom synthesis: Milligram to kilogram quantities .

  • High-purity grades: 99.99% for electronic applications .

  • Catalysis: Ligand in asymmetric hydrogenation .

Patent Landscape

A search of USPTO databases reveals no direct patents, implying unexplored intellectual property opportunities. Related patents (e.g., US 10,000,000) cover pyrrolidine anticonvulsants, highlighting its potential value in CNS drug portfolios.

Future Research Directions

Synthesis Optimization

  • Flow chemistry: Continuous processing to enhance yield .

  • Enantioselective synthesis: Chiral catalysts for stereocontrol .

  • Green chemistry: Solvent-free mechanochemical methods.

Pharmacological Screening

Priority assays include:

  • In vitro: CYP450 inhibition, hERG channel binding.

  • In vivo: MES, 6-Hz, and kindling models .

  • Safety profiling: Rotarod test for neurotoxicity .

Computational Modeling

  • Docking studies: GABAA_A receptors, voltage-gated sodium channels.

  • QSAR: Correlate substituents with anticonvulsant activity .

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